4-Hydroxy-4-(3-pyridyl)-butanoic acid (hydroxy acid) is a significant metabolite of nicotine in humans, accounting for an estimated 14% of the nicotine dose. [] It exists as two enantiomers, (R)-hydroxy acid and (S)-hydroxy acid. [] Hydroxy acid also appears as a metabolite of the tobacco-specific carcinogens 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN). [] While initially thought to be a secondary metabolite of cotinine, research indicates hydroxy acid originates directly from nicotine through 2'-hydroxylation. []
This compound falls under the category of pyridine derivatives and is classified as a hydroxy acid due to the presence of both hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. It is primarily recognized as a metabolite of nicotine, highlighting its significance in nicotine metabolism in humans .
The synthesis of (-4-Hydroxy-4-(3-pyridyl)butanoic Acid can be achieved through several methods, with one common approach involving the reaction of 3-pyridinecarboxaldehyde with malonic acid. The process typically includes the following steps:
In industrial settings, more efficient methods may be employed, such as catalytic hydrogenation or biocatalytic processes using engineered microorganisms, which aim to optimize yields and reduce production costs.
The molecular structure of (-4-Hydroxy-4-(3-pyridyl)butanoic Acid can be described as follows:
The compound's structural representation can be depicted using SMILES notation: OC(CCC(O)=O)C1=CC=CN=C1
and InChI identifier: InChI=1S/C9H11NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3-4H2,(H,12,13)
.
(-4-Hydroxy-4-(3-pyridyl)butanoic Acid participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for (-4-Hydroxy-4-(3-pyridyl)butanoic Acid is primarily linked to its role as a metabolite of nicotine. It is involved in metabolic pathways that may influence various physiological processes:
Further studies are required to elucidate its precise biological mechanisms and therapeutic potential.
The physical and chemical properties of (-4-Hydroxy-4-(3-pyridyl)butanoic Acid include:
Property | Value |
---|---|
Molecular Weight | 181.19 g/mol |
Melting Point | 78–88 °C |
Solubility | Soluble in water |
Density | Not specified |
pKa | Approximately 4.5 |
These properties indicate that it is a moderately polar compound with potential solubility in aqueous environments, relevant for biological applications .
(-4-Hydroxy-4-(3-pyridyl)butanoic Acid has diverse applications across several scientific fields:
The identification of (-)-4-hydroxy-4-(3-pyridyl)butanoic acid emerged from mid-to-late 20th century investigations into nicotine's metabolic fate. Early metabolic studies recognized that nicotine undergoes extensive transformation, with urinary metabolites accounting for the majority of administered doses. Researchers initially characterized major metabolites like cotinine but later discovered that substantial amounts of nicotine were converted to acidic compounds. McKennis and colleagues were among the first to isolate 4-hydroxy-4-(3-pyridyl)butanoic acid and its keto analog (4-oxo-4-(3-pyridyl)butanoic acid) from mammalian urine in the 1960s, though their proposed formation pathway from cotinine was subsequently challenged [5]. This compound has been systematically designated as 4-hydroxy-4-(3-pyridyl)butanoic acid according to International Union of Pure and Applied Chemistry nomenclature rules, reflecting its pyridyl substitution and carboxylic acid functionality. The systematic name denotes a four-carbon alkanoic acid chain with a hydroxyl group at the 4-position and a 3-pyridyl substituent on the same carbon. In scientific literature, it has been variably referenced as 4-hydroxy-4-(3-pyridyl)butyric acid, γ-hydroxy-3-pyridinebutanoic acid, and abbreviated as HyPyBut or 4-HOPC4a [4] [6]. The stereochemical designation (-)- or (R)- specifically refers to the enantiomer resulting from predominant mammalian metabolism of nicotine, establishing a critical distinction in biochemical studies.
A pivotal 1999 investigation demonstrated that this compound represented a significant metabolic endpoint in rats treated with nicotine or tobacco-specific nitrosamines, with researchers developing stereoselective analytical methods that revealed unexpected enantiomeric distributions dependent on metabolic precursors [1]. This discovery fundamentally shifted understanding of nicotine's metabolic pathways. By 2000, definitive evidence established that 4-hydroxy-4-(3-pyridyl)butanoic acid primarily originated from nicotine via 2'-hydroxylation rather than through cotinine metabolism—a pathway now recognized as quantitatively substantial in humans, accounting for approximately 14% of nicotine metabolism based on urinary recovery studies [5] [8]. The development of sensitive liquid chromatography–tandem mass spectrometry methods enabled precise quantification of enantiomers in human urine, revealing that while the (R)-enantiomer predominates from nicotine metabolism, the (S)-enantiomer originates from tobacco-specific carcinogen activation [8].
4-Hydroxy-4-(3-pyridyl)butanoic acid belongs to the pyridine alkaloid class of heterocyclic organic compounds, specifically categorized as a pyridine-substituted hydroxy fatty acid. Its molecular framework consists of a pyridine ring—a six-membered heteroaromatic structure containing one nitrogen atom—linked to a C4 aliphatic chain bearing both hydroxyl and carboxylic acid functionalities. The pyridine ring substitution occurs at the meta-position (3-pyridyl) relative to the nitrogen atom, significantly influencing the compound's electronic distribution and physicochemical behavior [4] [6].
The molecule possesses one chiral center at the 4-position carbon bearing the hydroxyl group, thus existing as two enantiomers: (R)-4-hydroxy-4-(3-pyridyl)butanoic acid and (S)-4-hydroxy-4-(3-pyridyl)butanoic acid. This stereochemical distinction has profound biochemical implications, as metabolic enzymes exhibit distinct stereoselectivity in their production [1] [8]. The compound exhibits zwitterionic potential due to the coexistence of a basic pyridinyl nitrogen (predicted pKa ≈ 4.77) and an acidic carboxylic acid group (predicted pKa ≈ 3.84), enabling ionization across physiological pH ranges [4] [7]. Computational predictions indicate water solubility of approximately 13.6 g/L and a logP (octanol-water partition coefficient) of 0.16, suggesting moderate hydrophilicity consistent with its efficient renal excretion [4]. The molecular structure facilitates hydrogen bonding through its hydroxyl, carboxylate, and pyridinyl nitrogen moieties, contributing to its interaction with enzymes and solubility profile.
Table 1: Physicochemical Properties of 4-Hydroxy-4-(3-pyridyl)butanoic Acid
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₉H₁₁NO₃ | Empirical |
Average Molecular Weight | 181.19 g/mol | Mass spectrometry |
Monoisotopic Mass | 181.07389 Da | High-resolution MS |
Hydrogen Bond Donors | 2 (OH, COOH) | Computational prediction |
Hydrogen Bond Acceptors | 4 (N, O, O, OH) | Computational prediction |
Rotatable Bonds | 4 | Computational prediction |
Polar Surface Area | 70.42 Ų | Computational prediction |
logP (Partition Coefficient) | 0.16 | ALOGPS prediction |
4-Hydroxy-4-(3-pyridyl)butanoic acid serves as a terminal metabolite in mammalian nicotine biotransformation pathways, representing a detoxification endpoint that facilitates urinary elimination. Its biochemical significance extends beyond nicotine catabolism to encompass the metabolic activation pathways of tobacco-specific nitrosamines—potent carcinogens present in tobacco products. The formation of this compound occurs through a multi-step pathway initiated by cytochrome P450 2A6-catalyzed 2'-hydroxylation of nicotine, yielding 4-(methylamino)-1-(3-pyridyl)-1-butanone (aminoketone), which undergoes further oxidation to 4-oxo-4-(3-pyridyl)butanoic acid (keto acid), followed by reduction to 4-hydroxy-4-(3-pyridyl)butanoic acid [5]. This pathway accounts for approximately 10-15% of urinary nicotine metabolites in humans, establishing it as quantitatively significant [8].
The stereochemical outcome of its formation exhibits striking species-dependent differences with profound implications for biomarker development. Rat metabolism studies demonstrated that administration of nicotine produced predominantly (R)-4-hydroxy-4-(3-pyridyl)butanoic acid (approximately 90%), while the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) generated mainly the (S)-enantiomer [1]. This stereoselectivity initially suggested potential for using the (S)-enantiomer as a specific biomarker for carcinogen metabolic activation in smokers. However, subsequent human studies revealed a critical divergence: although human urinary 4-hydroxy-4-(3-pyridyl)butanoic acid consists predominantly (>98%) of the (R)-enantiomer during nicotine intake (whether from smoking or transdermal patches), the quantities of (S)-enantiomer far exceeded what could be attributed solely to carcinogen metabolism [8]. This unexpected finding demonstrated that human nicotine metabolism generates substantial (S)-enantiomer, invalidating its specificity as a carcinogen activation biomarker but confirming the significance of 2'-hydroxylation as a major nicotine metabolic pathway.
Table 2: Species Comparison of Stereoselective Formation of 4-Hydroxy-4-(3-pyridyl)butanoic Acid
Metabolic Precursor | Predominant Enantiomer in Rats | Predominant Enantiomer in Humans | Key Enzymes Involved |
---|---|---|---|
Nicotine | (R)-enantiomer (90%) | (R)-enantiomer (>98%) | Cytochrome P450 2A6, Aldo-keto reductases |
NNK (Tobacco-specific carcinogen) | (S)-enantiomer (major) | (S)-enantiomer (minor) | Cytochrome P450-mediated α-hydroxylation |
4-Oxo-4-(3-pyridyl)butanoic acid | (R)-enantiomer (major) | Reduction primarily to (R)-enantiomer | Dehydrogenases/Reductases |
The compound's formation serves as a molecular indicator of the competing activation and detoxification pathways for nicotine-derived nitrosamines. The α-hydroxylation pathway that generates the (S)-enantiomer from NNK represents metabolic activation, producing reactive intermediates that form DNA adducts. Consequently, quantification of 4-hydroxy-4-(3-pyridyl)butanoic acid enantiomers provides a window into these toxication/detoxication balances, despite its limitations as a direct biomarker [1]. Recent investigations using advanced microdialysis techniques coupled with ultra-high performance liquid chromatography-high resolution tandem mass spectrometry have detected this acid and its keto precursor in rat brain, suggesting potential central nervous system contributions to nicotine metabolism and revealing complex tissue-specific distribution patterns [9]. The presence of these metabolites in neural tissue underscores their physiological relevance beyond mere excretion products and suggests possible involvement in nicotine's neuropharmacology, though their direct biological activities remain largely unexplored.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: